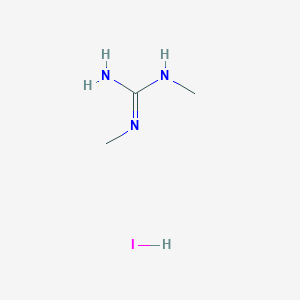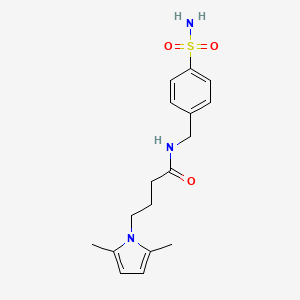
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)butanamide, also known as DMPB, is a novel sulfonamide compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, including anti-inflammatory, anti-tumor, and anti-angiogenic effects.
Mécanisme D'action
The mechanism of action of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)butanamide involves the inhibition of various signaling pathways that are involved in inflammation, tumor growth, and angiogenesis. This compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the expression of pro-inflammatory cytokines and chemokines. This compound also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in tumor growth and angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines in vitro and in vivo. This compound has also been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo. In addition, this compound has been found to inhibit the formation of new blood vessels in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)butanamide in lab experiments is its high purity and high yield. This ensures that the results obtained from the experiments are reliable and reproducible. Another advantage is its versatility, as it has been shown to have multiple applications in scientific research. However, one limitation of using this compound is its relatively high cost, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the research on 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)butanamide. One potential direction is to investigate its potential applications in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as a therapeutic agent for cancer, either as a standalone treatment or in combination with other drugs. Additionally, further research could be conducted to elucidate the precise mechanisms of action of this compound and to identify potential targets for its use in scientific research.
Méthodes De Synthèse
The synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)butanamide involves the reaction of 2,5-dimethyl-1H-pyrrole with 4-chlorobenzylamine to form an intermediate, which is then reacted with butanoyl chloride and sodium sulfite to yield the final product. The synthesis process has been optimized to yield high purity and high yield of this compound.
Applications De Recherche Scientifique
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-sulfamoylbenzyl)butanamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and chemokines. This compound has also been found to have anti-tumor effects by inhibiting the proliferation and migration of cancer cells. In addition, this compound has been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels.
Propriétés
IUPAC Name |
4-(2,5-dimethylpyrrol-1-yl)-N-[(4-sulfamoylphenyl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-13-5-6-14(2)20(13)11-3-4-17(21)19-12-15-7-9-16(10-8-15)24(18,22)23/h5-10H,3-4,11-12H2,1-2H3,(H,19,21)(H2,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDGLKFFDJERIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CCCC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

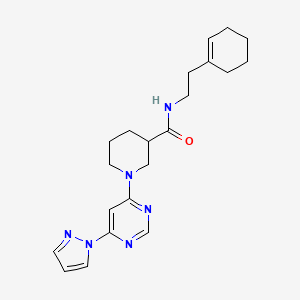
![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one](/img/structure/B3002844.png)
![N-(5-chloro-2-methoxyphenyl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B3002845.png)
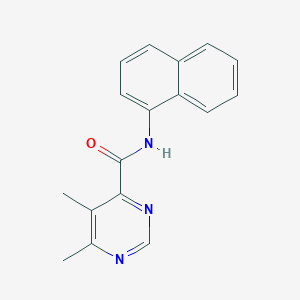
![(Z)-methyl 2-(2-((3-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3002848.png)
![2-[3-(3-methylphenyl)-5-oxo-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide](/img/structure/B3002851.png)
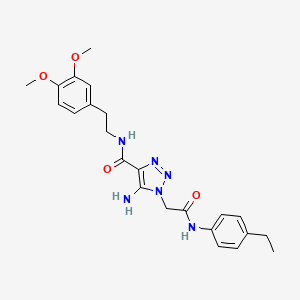
![4-(azepan-1-ylsulfonyl)-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3002853.png)
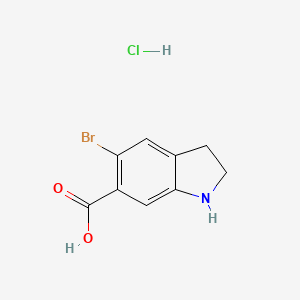
![5-cyclopropyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3002855.png)
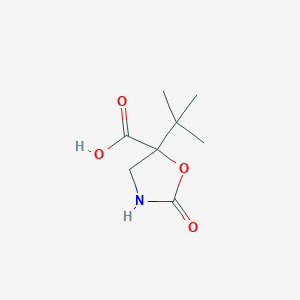
![1-(4-chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3002857.png)

